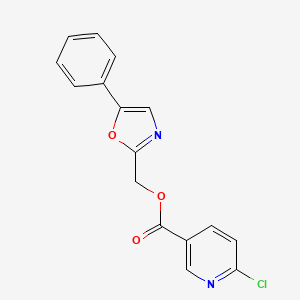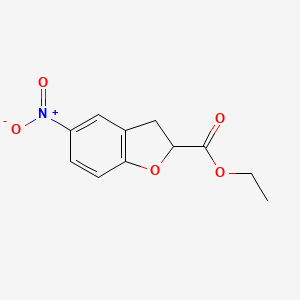
Lithium;5-(2-hydroxyethoxy)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;5-(2-hydroxyethoxy)pentanoate: is a chemical compound with the molecular formula C7H13LiO4 It is a lithium salt of 5-(2-hydroxyethoxy)pentanoic acid
作用機序
Target of Action
Lithium;5-(2-hydroxyethoxy)pentanoate is a lithium salt compound. The primary targets of lithium salts are enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits GSK-3, a kinase involved in various cellular processes, including cell division and apoptosis . Similarly, it inhibits inositol phosphatases, thereby affecting the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of GSK-3 and inositol phosphatases by this compound affects several biochemical pathways. For instance, the inhibition of GSK-3 can lead to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation . The inhibition of inositol phosphatases affects the phosphoinositide signaling pathway, which is involved in various cellular processes, including cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of certain signaling pathways (e.g., Wnt/β-catenin), promotion of cell growth and differentiation, and inhibition of apoptosis . These effects can contribute to its potential therapeutic applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target enzymes .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;5-(2-hydroxyethoxy)pentanoate typically involves the reaction of 5-(2-hydroxyethoxy)pentanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction can be represented as follows:
5-(2-hydroxyethoxy)pentanoic acid+Lithium hydroxide→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions:
Oxidation: Lithium;5-(2-hydroxyethoxy)pentanoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry:
- Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar applications in medicine.
Lithium orotate: Used as a dietary supplement for its potential mood-stabilizing effects.
Uniqueness: Lithium;5-(2-hydroxyethoxy)pentanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyethoxy group allows for unique interactions and reactivity compared to other lithium salts.
特性
IUPAC Name |
lithium;5-(2-hydroxyethoxy)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4.Li/c8-4-6-11-5-2-1-3-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENKLZQMCHEOO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CCOCCO)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851744.png)
![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
![tert-butyl N-{1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl}carbamate](/img/structure/B2851746.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)
![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/no-structure.png)
![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)

